N-[1-(5-fluoropyridin-3-yl)ethyl]furan-2-carboxamide
Description
N-[1-(5-fluoropyridin-3-yl)ethyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a pyridine ring, both of which are known for their significant biological activities
Properties
IUPAC Name |
N-[1-(5-fluoropyridin-3-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8(9-5-10(13)7-14-6-9)15-12(16)11-3-2-4-17-11/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSZYXOSIJRQIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)F)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-fluoropyridin-3-yl)ethyl]furan-2-carboxamide typically involves the following steps:
Fluorination of Pyridine: The fluorination of pyridine can be achieved using complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) to form fluoropyridine derivatives.
Formation of the Intermediate: The intermediate 5-fluoropyridin-3-yl ethylamine can be synthesized by reacting 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature.
Coupling Reaction: The final step involves coupling the intermediate with furan-2-carboxylic acid under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-fluoropyridin-3-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(5-fluoropyridin-3-yl)ethyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Biological Research: Used in studies to understand the interaction of heterocyclic compounds with biological targets.
Pharmaceutical Research: Investigated for its potential to be developed into therapeutic drugs.
Industrial Applications: May be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1-(5-fluoropyridin-3-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets in the body. The fluorine atom on the pyridine ring enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The furan ring contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-fluoropyridin-3-yl)ethyl]furan-2-carboxamide: can be compared with other fluorinated pyridine derivatives and furan derivatives.
Fluoropyridines: Compounds like 2-fluoropyridine and 3-fluoropyridine share similar structural features but differ in their biological activities and applications.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and its derivatives have similar chemical properties but may have different biological activities.
Uniqueness
The uniqueness of this compound lies in its combined structural features of both fluoropyridine and furan rings, which contribute to its distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
